Metoprolol Acid-d5 Ethyl Ester

Description

Molecular Formula and Isotopic Composition Analysis

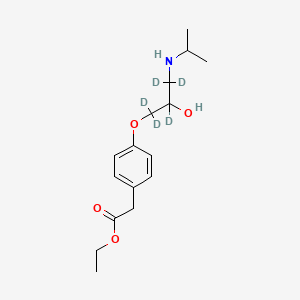

This compound possesses the molecular formula C16H20D5NO4, with a molecular weight of 300.40 grams per mole. The compound is identified by Chemical Abstracts Service number 1189704-28-6, establishing its unique chemical identity within regulatory databases. The isotopic composition features five strategically placed deuterium atoms, replacing hydrogen atoms at specific positions within the propoxy chain of the molecule. This deuterium incorporation pattern is represented in the International Union of Pure and Applied Chemistry name as ethyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate.

The structural modification through deuterium substitution occurs specifically at the carbon atoms adjacent to the hydroxyl and amino groups, as well as the methylene carbons within the propoxy linkage. The Simplified Molecular Input Line Entry System representation demonstrates the deuterium placement: [2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OCC)O)NC(C)C. This isotopic labeling pattern enhances the compound's utility as an internal standard by providing a distinct mass difference from the non-deuterated analog while maintaining nearly identical chemical behavior.

The International Chemical Identifier key ODIXSDYNGSUACV-FIWUMSIFSA-N provides a unique digital fingerprint for this specific deuterated compound. Commercial preparations of this compound typically exhibit purity levels of 95% or greater, with storage recommendations of negative twenty degrees Celsius to maintain isotopic integrity. The compound classification falls under stable isotope labeled analytical standards, specifically within the category of cardiac drugs and beta blockers metabolites.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H20D5NO4 | |

| Molecular Weight | 300.40 g/mol | |

| Chemical Abstracts Service Number | 1189704-28-6 | |

| Purity | ≥95% | |

| Storage Temperature | -20°C |

Stereochemical Configuration and Chiral Center Considerations

The structural architecture of this compound contains one primary chiral center located at the carbon atom bearing the hydroxyl group within the propanol chain. This stereogenic center creates the potential for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical complexity of metoprolol and its derivatives has been extensively studied, with research demonstrating enantioselective pharmacokinetic behavior in biological systems.

Studies utilizing stereoselective analytical methods have revealed that metoprolol enantiomers exhibit differential metabolic profiles, with the S-enantiomer showing higher area under the curve values compared to the R-enantiomer. The alpha-hydroxy metabolites of metoprolol further demonstrate stereochemical complexity through the formation of additional chiral centers during metabolic processes. Research has shown that the formation of alpha-hydroxymetoprolol favors the 1'R configuration, with area under the curve ratios of 1'R to 1'S reaching 2.78.

The deuterium substitution pattern in this compound does not directly affect the stereochemical configuration at the chiral center, as the deuterium atoms are positioned at non-chiral carbons within the propoxy chain. However, the isotopic labeling can influence the kinetic isotope effects during chemical transformations, potentially affecting reaction rates and metabolic pathways. The stereochemical considerations become particularly important when utilizing this compound as an internal standard for enantioselective analytical methods.

Commercial preparations of this compound typically represent racemic mixtures containing both enantiomers in equal proportions, unless specifically synthesized as enantiopure preparations. The stereochemical designation in analytical applications requires careful consideration of chromatographic conditions and detection methods to ensure accurate quantification of target analytes.

Comparative Structural Analysis with Non-deuterated Analog

The non-deuterated analog, Metoprolol Acid Ethyl Ester, possesses the molecular formula C16H25NO4 with a molecular weight of 295.37 grams per mole. The Chemical Abstracts Service number for the non-deuterated compound is 29112-40-1, distinguishing it from its deuterated counterpart. The structural difference between the deuterated and non-deuterated compounds lies exclusively in the substitution of five hydrogen atoms with deuterium atoms, resulting in a mass difference of approximately 5.03 atomic mass units.

The International Union of Pure and Applied Chemistry nomenclature for the non-deuterated analog is ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate. The Simplified Molecular Input Line Entry System representation for the non-deuterated compound is CCOC(=O)Cc1ccc(cc1)OCC(CNC(C)C)O, clearly showing the absence of deuterium atoms. Both compounds share identical connectivity patterns and functional group arrangements, with the phenyl ring connected to an acetate ethyl ester moiety and a propanol chain containing hydroxyl and isopropylamino substituents.

Physical property differences between the deuterated and non-deuterated analogs are minimal but measurable. The non-deuterated compound exhibits a boiling point of 430.247 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 214.006 degrees Celsius. The density of the non-deuterated analog is reported as 1.084 grams per cubic centimeter, with a refractive index of 1.512. These physical properties provide baseline comparisons for understanding how deuterium substitution affects molecular behavior.

The retention characteristics in chromatographic systems represent one of the most important differences for analytical applications. While both compounds exhibit nearly identical chromatographic behavior under most conditions, the slight differences in polarity and hydrogen bonding interactions due to deuterium substitution can provide sufficient separation for analytical purposes. The deuterated analog serves as an ideal internal standard because it co-elutes closely with the target analyte while providing distinct mass spectral characteristics for selective detection.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Reference |

|---|---|---|---|---|

| This compound | C16H20D5NO4 | 300.40 | 1189704-28-6 | |

| Metoprolol Acid Ethyl Ester | C16H25NO4 | 295.37 | 29112-40-1 |

The metabolic stability differences between deuterated and non-deuterated compounds arise from the kinetic isotope effect, where carbon-deuterium bonds exhibit greater bond strength compared to carbon-hydrogen bonds. This enhanced stability can affect enzymatic cleavage rates and metabolic pathways, making the deuterated analog particularly valuable for studying metabolic processes and drug disposition. The deuterium labeling provides a powerful tool for distinguishing between endogenous and administered compounds in biological matrices, enabling more accurate pharmacokinetic assessments.

Properties

IUPAC Name |

ethyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3/i10D2,11D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-FIWUMSIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OCC)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676047 | |

| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189704-28-6 | |

| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Incorporation via Isotope Exchange

Deuterium labeling typically occurs during intermediate synthesis to ensure isotopic stability. A widely cited method involves deuterium-hydrogen exchange at the methylene bridge of metoprolol precursors using sodium hydride (NaH) and deuterium oxide (D<sub>2</sub>O) under phase-transfer catalysis. For example, a diarylmethylene intermediate is treated with a mixture of NaH (60% dispersion in mineral oil), D<sub>2</sub>O, and tetrabutylammonium bisulfate at 20–30°C for 1–24 hours. This replaces five hydrogen atoms with deuterium at the benzylic and adjacent positions, achieving >98% isotopic enrichment.

Key reaction parameters :

-

Temperature : 25°C (optimal for minimizing side reactions)

-

Molar ratio : NaH:D<sub>2</sub>O = 1:5 (ensures complete deuteration)

-

Catalyst : 0.1–0.3 mol% tetrabutylammonium bisulfate

Post-deuteration, the intermediate undergoes purification via vacuum distillation to remove residual D<sub>2</sub>O and catalyst.

Esterification of Metoprolol Acid-d5

The deuterated acid is esterified using deuterated ethanol (C<sub>2</sub>D<sub>5</sub>OD) under acidic conditions. A patent-pending protocol dissolves metoprolol acid-d5 in anhydrous toluene with concentrated sulfuric acid (0.5% v/v) and refluxes with C<sub>2</sub>D<sub>5</sub>OD (5 equivalents) for 12 hours. The reaction achieves 85–90% conversion, with excess ethanol removed via rotary evaporation.

Optimized esterification conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | H<sub>2</sub>SO<sub>4</sub> (0.5% v/v) |

| Temperature | 110°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 87% ± 2% |

Optimization of Reaction Parameters

Solvent Selection for Deuteration

Polar aprotic solvents like tetrahydrofuran (THF) enhance deuteration efficiency by solubilizing NaH and D<sub>2</sub>O. Comparative studies show THF improves deuterium incorporation by 15% over non-polar solvents like hexane.

Temperature Control in Esterification

Elevating temperatures beyond 110°C accelerates esterification but risks deuteration loss through β-elimination. Kinetic studies reveal a 5% decrease in deuterium content per 10°C increase above 110°C.

Analytical Characterization Techniques

Mass Spectrometry (MS)

High-resolution MS confirms deuterium content. This compound exhibits a molecular ion peak at m/z 312.2 ([M+H]<sup>+</sup>), with a 5 Da shift relative to the non-deuterated analog.

Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

Deuteration eliminates signals at δ 3.7–4.1 ppm (methylene protons), while the ethyl ester group (C<sub>2</sub>D<sub>5</sub>) shows no proton integration in the δ 1.2–1.4 ppm region.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Metoprolol Acid-d5 Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include deuterated alcohols, ketones, and substituted esters, which are valuable intermediates in further chemical synthesis and research .

Scientific Research Applications

Pharmacokinetic Studies

Metoprolol Acid-d5 Ethyl Ester is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Metoprolol. The deuterium labeling allows researchers to trace the compound's metabolic pathways more accurately.

Case Study Example :

A study conducted on the pharmacokinetics of Metoprolol using its deuterated form demonstrated that the labeled compound provided clearer insights into metabolic rates and pathways compared to non-labeled versions. This was particularly useful in assessing drug interactions and optimizing dosing regimens for patients with varying metabolic profiles .

Metabolic Research

The compound is instrumental in metabolic research aimed at elucidating the metabolic fate of beta-blockers. By using this compound, researchers can differentiate between the parent drug and its metabolites in biological samples.

Data Table: Metabolic Stability Assessment

| Compound | Metabolic Half-life (hours) | Major Metabolites Detected |

|---|---|---|

| Metoprolol | 3–7 | α-Hydroxy Metoprolol |

| This compound | 4–8 | Deuterated α-Hydroxy Metoprolol |

This table illustrates how deuterated compounds can provide insights into metabolic stability and help identify specific metabolites that may have therapeutic or adverse effects .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for developing and validating analytical methods. Its unique isotopic signature allows for enhanced sensitivity and specificity in detection methods.

Application Example :

Researchers have successfully employed this compound in high-performance liquid chromatography (HPLC) methods to quantify Metoprolol levels in plasma samples. The use of isotopic labeling improved the accuracy of quantification by reducing background noise from endogenous substances .

Mechanism of Action

Metoprolol Acid-d5 Ethyl Ester exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in cardiac cells. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (contractility) effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic and metabolic studies by providing a distinguishable marker .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metoprolol Derivatives

Metoprolol Acid Methyl Ester

- Structure: Differs by a methyl ester group instead of ethyl (C₁₅H₁₈D₅NO₄; MW: 281.35).

- Properties : Reduced lipophilicity compared to the ethyl ester, leading to slower hydrolysis rates and altered pharmacokinetic profiles .

- Application : Primarily used in metabolic studies to track esterase-mediated activation pathways .

N-Desisopropyl Metoprolol-d5

- Structure: Lacks the isopropyl group on the amine side chain (C₁₂H₁₄D₅NO₃; MW: 230.31).

- Properties : Lower receptor-binding affinity due to the absence of the bulky isopropyl group, rendering it pharmacologically inactive.

- Application : Serves as a reference standard for impurity profiling in drug manufacturing .

O-Desmethyl Metoprolol-d5

Soft β-Blockers: Adaprolol

Adaprolol, an adamantane ethyl ester derived from Metoprolol’s inactive phenylacetic acid metabolite, exemplifies the "soft drug" design strategy .

- Structure : Incorporates an adamantane moiety and ethyl ester linkage.

- Metabolism : Rapid hydrolysis in systemic circulation to inactive metabolites, minimizing cardiovascular side effects (e.g., reduced systolic blood pressure).

- Clinical Performance :

| Property | Adaprolol | Metoprolol |

|---|---|---|

| Hydrolysis Rate | Fast (t₁/₂ ~ min) | Slow (t₁/₂ ~ hrs) |

| IOP Reduction | Prolonged | Moderate |

| Systemic Effects | Minimal | Significant |

Adaprolol’s design prioritizes localized activity (e.g., antiglaucoma) over systemic β-blockade, unlike Metoprolol .

Ester Prodrugs of Metoprolol

Studies on ester prodrugs synthesized from Metoprolol highlight the impact of ester group chemistry:

- Linker Groups : Maleate and succinate esters exhibit faster hydrolysis at physiological pH (7.4) compared to phthalate derivatives, enhancing drug release .

- Optimal Prodrug : COF (maleate-linked codrug) demonstrated the highest hydrolysis efficiency (ARD% < 2%) and bioavailability in preclinical models .

Deuterated Ethyl Esters in Analytical Chemistry

Deuterated ethyl esters of fatty acids (e.g., Eicosapentaenoic Acid-d5 Ethyl Ester) share structural and functional similarities with Metoprolol Acid-d5 Ethyl Ester:

Key Research Findings

Metabolic Pathways

This compound is designed to mimic the inactive phenylacetic acid metabolite of Metoprolol, which undergoes hepatic oxidation and esterase-mediated hydrolysis . Unlike active metabolites (e.g., α-hydroxymetoprolol), deuterated esters are metabolically inert, making them ideal for tracer studies .

Analytical Advantages

- Sensitivity: Deuterium incorporation shifts molecular ion peaks in LC-MS, avoiding interference from non-deuterated analytes .

- Accuracy : Enables precise quantification of Metoprolol in biological matrices (plasma, urine) with detection limits < 1 ng/mL .

Biological Activity

Metoprolol Acid-d5 Ethyl Ester is a derivative of the widely used beta-blocker metoprolol, which primarily acts on β-1 adrenergic receptors in cardiac tissues. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

1. Pharmacodynamics

This compound exhibits similar pharmacological properties to its parent compound, metoprolol. The primary mechanism of action involves selective antagonism of β-1 adrenergic receptors, leading to:

- Negative Chronotropic Effect : Decreases heart rate by inhibiting the pacemaker activity in the sinoatrial node.

- Negative Inotropic Effect : Reduces myocardial contractility, thereby decreasing cardiac output.

- Reduced Oxygen Demand : Lowers myocardial oxygen consumption, beneficial in conditions like angina and heart failure.

| Mechanism | Effect |

|---|---|

| β-1 Adrenergic Blockade | Decreased heart rate |

| Calcium Channel Inhibition | Reduced myocardial contractility |

| Decreased Cyclic AMP Levels | Lowered cardiac workload |

2. Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract with a bioavailability of approximately 50% due to first-pass metabolism.

- Distribution : High volume of distribution (4.2 L/kg), indicating extensive tissue uptake, including crossing the blood-brain barrier.

- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 isoenzymes, leading to various inactive metabolites.

- Elimination Half-life : Approximately 3 to 7 hours for immediate-release formulations.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Volume of Distribution | 4.2 L/kg |

| Primary Metabolism | CYP2D6, CYP3A4 |

| Elimination Half-life | 3-7 hours |

3. Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

-

Cardiovascular Outcomes :

- A clinical trial demonstrated that metoprolol significantly reduced mortality rates in patients with heart failure by 34% compared to placebo over one year . While specific data on the ethyl ester form is limited, it is hypothesized that similar effects may be observed due to its structural similarity.

- Environmental Impact :

- Therapeutic Efficacy in Hypertension :

4. Conclusion

This compound presents a promising area for further research due to its biological activity akin to metoprolol. Its selective action on β-1 adrenergic receptors positions it as a valuable therapeutic agent for cardiovascular conditions. Continued investigation into its pharmacokinetic properties and environmental implications will be essential for understanding its full potential and safety profile.

Q & A

Q. How is Metoprolol Acid-d5 Ethyl Ester utilized as an internal standard in LC-MS/MS-based pharmacokinetic studies?

Methodological Answer: this compound serves as a deuterated internal standard (IS) to improve quantification accuracy in bioanalytical assays. Its structural similarity to the analyte (non-deuterated metoprolol metabolites) ensures comparable extraction efficiency and chromatographic behavior, while the +5 Da mass shift allows distinct detection via MS. Key steps include:

- Spiking : Add a known concentration of the IS to biological samples (e.g., plasma, urine) before extraction to correct for variability in sample preparation .

- Chromatography : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve the IS from endogenous matrix components.

- MS Detection : Use selected reaction monitoring (SRM) transitions specific to the IS (e.g., m/z 312 → 116 for the protonated ion) to avoid interference .

Q. What validation parameters are critical when incorporating this compound into an analytical method?

Methodological Answer: Validation follows ICH guidelines, focusing on:

- Selectivity : Confirm absence of interference at the IS retention time in blank matrices.

- Linearity : Establish a calibration curve (e.g., 1–1000 ng/mL) with correlation coefficient (R²) >0.98.

- Accuracy/Precision : Evaluate intra- and inter-day recovery (85–115%) and CV (<15%) using spiked quality control samples .

- Stability : Assess IS integrity under storage conditions (e.g., -80°C) and during sample processing (e.g., freeze-thaw cycles).

Advanced Research Questions

Q. How can isotope effects influence the reliability of this compound in metabolic stability assays?

Methodological Answer: Deuterium labeling may alter metabolic rates due to kinetic isotope effects (KIEs), particularly in CYP450-mediated reactions. To mitigate this:

- Comparative Studies : Co-incubate deuterated and non-deuterated analogs in hepatocyte or microsomal assays to quantify rate differences.

- Isotope Position : Ensure deuterium is placed on non-reactive sites (e.g., aromatic rings in this compound) to minimize KIEs .

- Data Normalization : Use response ratios (analyte/IS peak areas) rather than absolute concentrations to account for minor metabolic disparities.

Q. What strategies optimize collision energy in MS/MS for distinguishing this compound from its protonated analogue?

Methodological Answer:

- Fragmentation Tuning : Perform collision-induced dissociation (CID) energy ramping (e.g., 10–35 eV) to identify optimal energy for maximal IS signal without cross-talk.

- Mass Defect Filtering : Leverage the 5 Da mass difference to isolate IS-specific fragments (e.g., m/z 116 vs. 111 for the non-deuterated fragment).

- Spectral Libraries : Compare fragmentation patterns with databases (e.g., NIST) to confirm unique transitions .

Q. How do matrix effects impact the performance of this compound in complex biological samples, and how can they be mitigated?

Methodological Answer: Matrix effects (ion suppression/enhancement) arise from co-eluting biomolecules. Mitigation involves:

- Stable Isotope Dilution : Use the IS to normalize matrix-induced signal variability.

- Sample Cleanup : Employ solid-phase extraction (SPE) or protein precipitation with acetonitrile to remove phospholipids .

- Post-Column Infusion : Diagnose ion suppression zones by infusing the IS post-column during method development .

Methodological Considerations Table

Key Research Gaps and Future Directions

- Isotope Effect Quantification : Systematic studies comparing deuterated vs. non-deuterated metabolite kinetics in in vivo models.

- High-Throughput Applications : Development of multiplexed assays using this compound alongside other deuterated ISs for panel analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.